3-(2,6-Dioxo-3-piperidyl)benzoic acid
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Overview
Description
3-(2,6-Dioxo-3-piperidyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound features a benzene ring substituted with a carboxyl group and a piperidine ring with two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dioxo-3-piperidyl)benzoic acid typically involves the reaction of benzoic acid derivatives with piperidine derivatives under controlled conditions. One common method involves the use of a benzoic acid derivative and a piperidine derivative in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved safety, reproducibility, and efficiency. Continuous flow synthesis allows for the precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dioxo-3-piperidyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, hydroxylated derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2,6-Dioxo-3-piperidyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(2,6-Dioxo-3-piperidyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: 2-(2,6-Dioxo-3-piperidyl)isoindoline-1,3-dione
Pomalidomide: 4-Amino-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
Lenalidomide: 3-(2,6-Dioxo-3-piperidyl)isoindoline-1,3-dione
Uniqueness
3-(2,6-Dioxo-3-piperidyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike its analogs, it possesses a benzoic acid moiety, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H11NO4 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-(2,6-dioxopiperidin-3-yl)benzoic acid |
InChI |
InChI=1S/C12H11NO4/c14-10-5-4-9(11(15)13-10)7-2-1-3-8(6-7)12(16)17/h1-3,6,9H,4-5H2,(H,16,17)(H,13,14,15) |
InChI Key |
PIPKGCPSFYBQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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